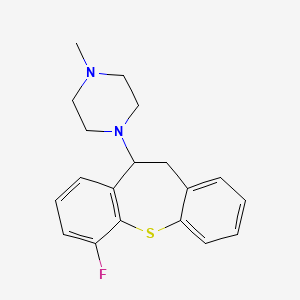
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine is a chemical compound that belongs to the class of dibenzothiepin derivatives
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine typically involves the following steps:
Formation of the dibenzothiepin core: This step involves the cyclization of appropriate precursors to form the dibenzothiepin structure.
Fluorination: Introduction of the fluorine atom at the desired position on the dibenzothiepin core.
Attachment of the piperazine moiety: This involves the reaction of the fluorinated dibenzothiepin with 4-methylpiperazine under suitable conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex chemical compounds.
作用机制
The mechanism of action of 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
相似化合物的比较
- 1-(2-Chloro-10,11-dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine
- 1-(3-Chloro-10-fluoro-5,6-dihydrobenzo(b,f)thiepin-6-yl)-4-methylpiperazine
Comparison: 1-(10,11-Dihydro-6-fluorodibenzo(b,f)thiepin-10-yl)-4-methylpiperazine is unique due to its specific fluorination pattern and the presence of the piperazine moiety. This structural uniqueness may confer distinct pharmacological properties compared to similar compounds, making it a valuable candidate for further research and development.
生物活性
6-Fluoro-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin is a compound of significant interest in pharmacology due to its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C19H21FN2S. It features a fluorine atom at the 6-position and a piperazine moiety at the 10-position, contributing to its pharmacological profile. The compound's structure can be represented as follows:
- Molecular Structure :
- SMILES : CN1CCN(CC1)C2CC3=CC=CC=C3SC4=CC(=C(C=C24)F)N2
- InChIKey : GGEDQKAXYGTPBK-UHFFFAOYSA-N
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities, including:
- Neuroleptic Activity : The compound demonstrates significant neuroleptic properties, which are beneficial in treating psychiatric disorders. Its efficacy is comparable to established antipsychotics like chlorpromazine .
- Cataleptic Effects : Studies have shown that this compound produces cataleptic effects in animal models, indicating its potential use in managing motor disorders .
- Anti-Apomorphine Action : The compound has been observed to counteract apomorphine-induced behaviors in animal studies, suggesting dopaminergic modulation .
The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with multiple neurotransmitter systems:
- Dopamine Receptor Modulation : Preliminary data suggest that the compound may act as a dopamine antagonist, which is crucial for its neuroleptic effects.
- Serotonin Receptor Interaction : There is also evidence pointing towards interactions with serotonin receptors, which may contribute to its psychotropic properties.
Toxicity and Safety Profile
The safety profile of this compound appears favorable based on available studies. The compound has been shown to exhibit acceptable levels of toxicity while maintaining therapeutic efficacy . Long-term studies are necessary to fully understand its safety profile.
Case Studies and Research Findings
Several studies have been conducted to assess the biological activity of this compound:
- Study on Antipsychotic Efficacy : A comparative study found that the compound provided significant antipsychotic effects in rodent models when administered orally or intramuscularly. The effects were sustained for over 48 hours post-administration .
- Behavioral Assessments : In behavioral assays involving catalepsy and locomotion, the compound demonstrated a dose-dependent response, indicating its potential for further development as a therapeutic agent for movement disorders .
Table of Biological Activities
属性
CAS 编号 |
73129-34-7 |
|---|---|
分子式 |
C19H21FN2S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
1-(1-fluoro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C19H21FN2S/c1-21-9-11-22(12-10-21)17-13-14-5-2-3-8-18(14)23-19-15(17)6-4-7-16(19)20/h2-8,17H,9-13H2,1H3 |
InChI 键 |
XPIWEYABFZJECI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN(CC1)C2CC3=CC=CC=C3SC4=C2C=CC=C4F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















